molecular formula C11H14FN B8654810 3-fluoro-5-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene

3-fluoro-5-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene

Cat. No. B8654810
M. Wt: 179.23 g/mol
InChI Key: BVAVAKBCFROGRN-UHFFFAOYSA-N
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Patent
US07598417B2

Procedure details

3-Fluoro-6,7,8,9-tetrahydro-benzocyclohepten-5-one (5.00 g, 28.00 mmol), NaBH3CN (12.50 g, 0.20 mol) and NH4OAc (65.00 g, 0.84 mol) in isopropanol were reacted according to the protocols as outlined in general procedure C to afford the title amine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10](=O)[C:4]=2[CH:3]=1.[BH3-]C#[N:16].[Na+]>C(O)(C)C>[F:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([NH2:16])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC2=C(CCCCC2=O)C=C1
Name
Quantity
12.5 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
NH4OAc
Quantity
65 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(CCCCC2N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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